An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex heterocyclic molecule of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents[1][2]. The addition of a tosyl protecting group on the indole nitrogen and an ethyl carboxylate at the 2-position introduces specific electronic and steric features that are crucial for its reactivity and interaction with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for confirming the successful synthesis of the target compound and for its characterization in further studies. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR chemical shifts for Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, based on established principles of NMR spectroscopy and data from closely related analogues.
Molecular Structure and Numbering
The structural integrity and unambiguous assignment of NMR signals are predicated on a clear and consistent numbering system for the molecule. The following diagram illustrates the numbering convention used throughout this guide.
Caption: Molecular structure and numbering of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is predicted to exhibit distinct signals for the aromatic protons of the 7-azaindole core, the tosyl group, and the aliphatic protons of the ethyl ester. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below. These predictions are based on the analysis of related structures, such as Ethyl 1-(3-methylbenzoyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate[3], and the known effects of substituents on aromatic systems.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | ~8.50 | dd | J = 4.5, 1.5 |
| H4 | ~8.10 | dd | J = 8.0, 1.5 |
| H5 | ~7.30 | dd | J = 8.0, 4.5 |
| H3 | ~7.00 | s | - |
| H (ortho to SO₂) | ~7.80 | d | J = 8.5 |
| H (meta to SO₂) | ~7.35 | d | J = 8.5 |
| O-CH₂-CH₃ | ~4.40 | q | J = 7.1 |
| Ts-CH₃ | ~2.40 | s | - |
| O-CH₂-CH₃ | ~1.40 | t | J = 7.1 |
Analysis of Predicted ¹H NMR Spectrum:
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Pyrrolo[2,3-b]pyridine Protons (H3, H4, H5, H6): The protons on the 7-azaindole core are expected to be in the aromatic region. The electron-withdrawing nature of the tosyl group at N1 and the ethyl carboxylate at C2 will deshield the protons of the heterocyclic system. H6, being adjacent to the pyridine nitrogen, is anticipated to be the most downfield proton. H4 will also be significantly downfield due to its proximity to the electron-withdrawing pyridine nitrogen and the tosyl group. H5 is expected to be the most upfield of the pyridine ring protons. The H3 proton on the pyrrole ring is predicted to be a singlet, deshielded by the adjacent ester group.
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Tosyl Group Protons (ortho and meta to SO₂, Ts-CH₃): The tosyl group will show a characteristic AA'BB' system for the aromatic protons, appearing as two doublets. The protons ortho to the sulfonyl group will be more deshielded than the meta protons. The methyl group of the tosyl substituent will appear as a sharp singlet around 2.40 ppm.
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Ethyl Ester Protons (O-CH₂-CH₃, O-CH₂-CH₃): The ethyl ester will give rise to a quartet for the methylene protons (O-CH₂) and a triplet for the methyl protons (CH₃), with a typical coupling constant of approximately 7.1 Hz. The methylene protons are deshielded by the adjacent oxygen atom.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts for each carbon are presented in the table below. These predictions are based on general chemical shift ranges for similar functional groups and heterocyclic systems[4][5].
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~162.0 |
| C6 | ~148.0 |
| C7a | ~145.0 |
| C4 | ~132.0 |
| C (ipso-SO₂) | ~145.0 |
| C (para-CH₃) | ~144.0 |
| C (ortho to SO₂) | ~130.0 |
| C (meta to SO₂) | ~128.0 |
| C2 | ~127.0 |
| C5 | ~120.0 |
| C3a | ~118.0 |
| C3 | ~110.0 |
| O-CH₂-CH₃ | ~62.0 |
| Ts-CH₃ | ~21.5 |
| O-CH₂-CH₃ | ~14.0 |
Analysis of Predicted ¹³C NMR Spectrum:
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Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position, typically around 162.0 ppm.
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Aromatic and Heteroaromatic Carbons: The carbons of the 7-azaindole and tosyl groups will appear in the range of 110-150 ppm. The carbons attached to nitrogen (C6, C7a) and the ipso-carbon of the tosyl group will be among the most downfield in this region.
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Aliphatic Carbons: The methylene and methyl carbons of the ethyl ester and the methyl carbon of the tosyl group will be found in the upfield region of the spectrum. The methylene carbon of the ethyl group will be deshielded by the oxygen atom, appearing around 62.0 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, the following experimental protocol is recommended.
Caption: Workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup and Data Acquisition:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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Tune and shim the instrument to ensure optimal resolution and lineshape.
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¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
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2D NMR (Optional but Recommended): To aid in unambiguous signal assignment, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
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Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).
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Perform phase and baseline corrections to the spectra.
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Accurately pick the peak positions (chemical shifts) in both ¹H and ¹³C spectra.
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Conclusion
References
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Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. PMC - NIH. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. Available at: [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]
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Ethyl 1H-pyrrolo(2,3-b)pyridine-2-carboxylate | C10H10N2O2 | CID 21868741. PubChem. Available at: [Link]
